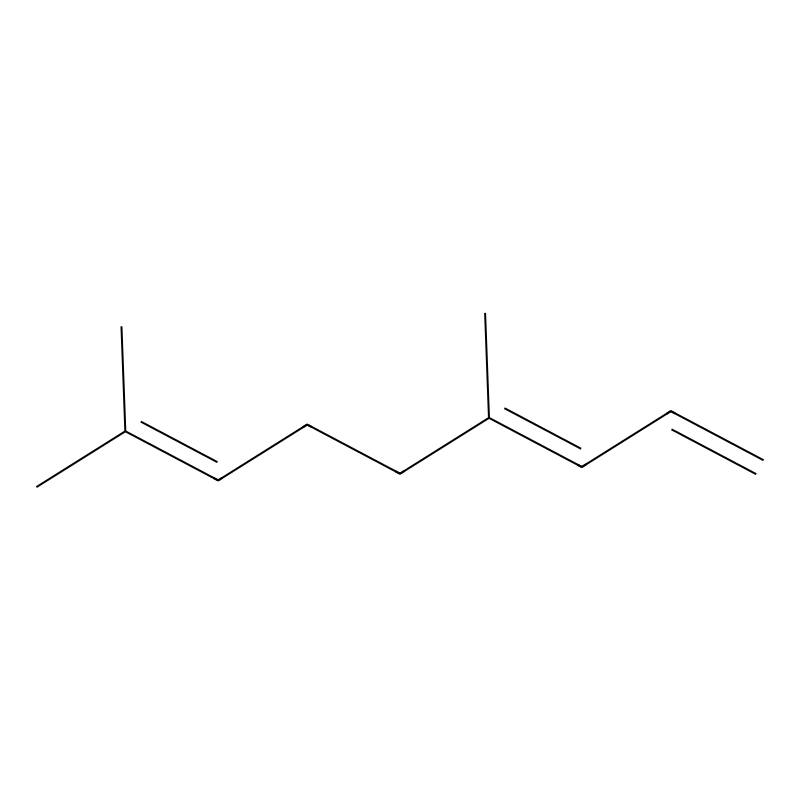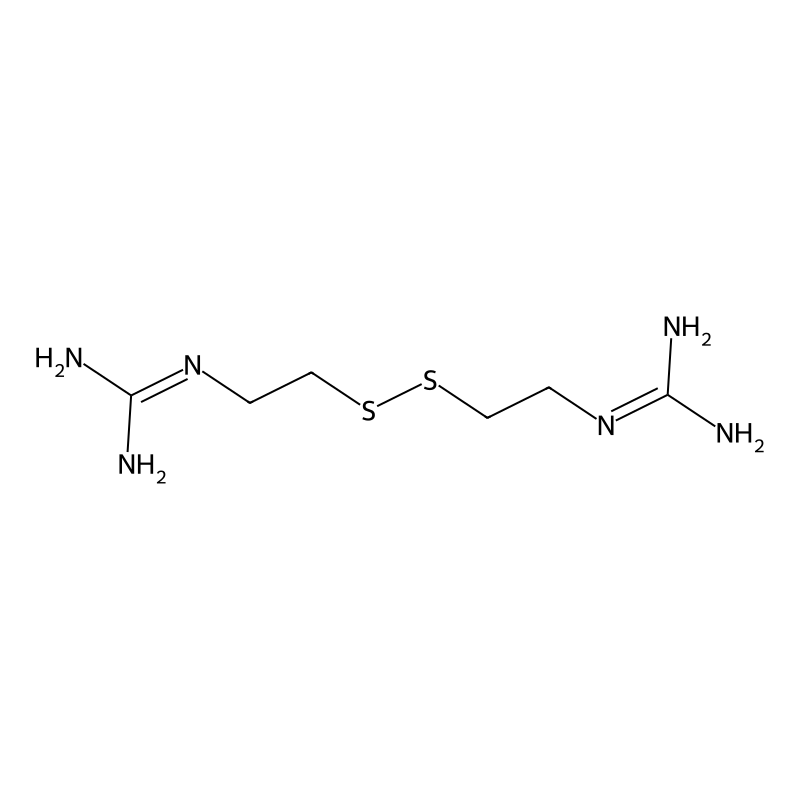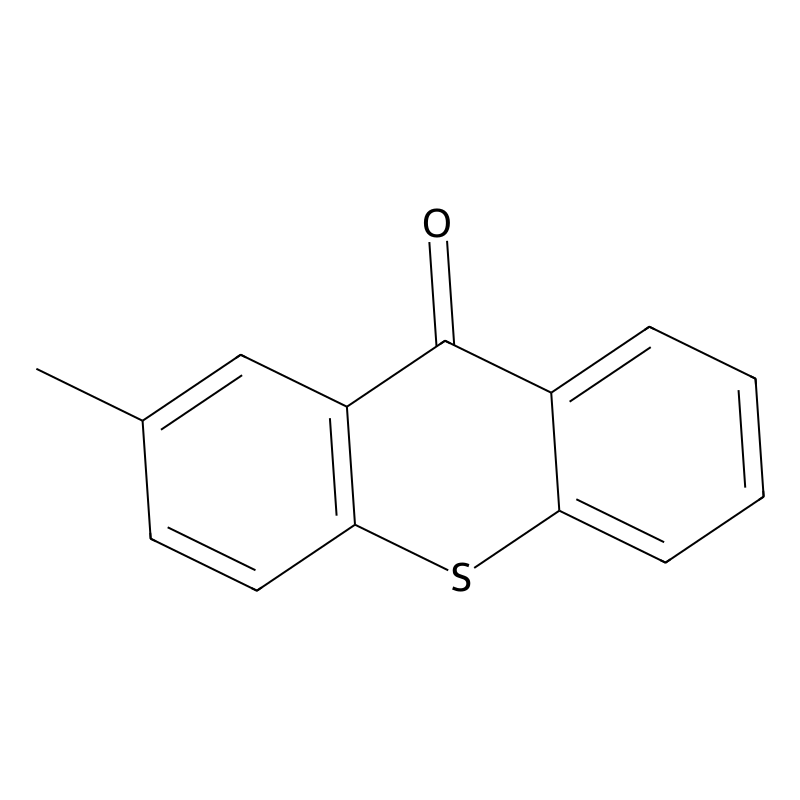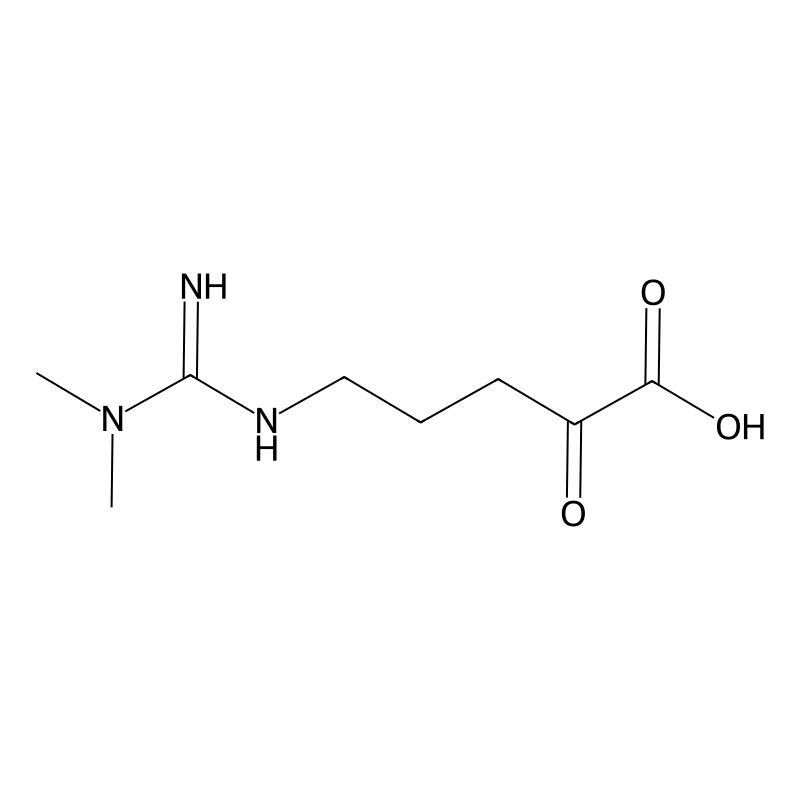1-Chloro-3-iodo-5-(trifluoromethyl)benzene
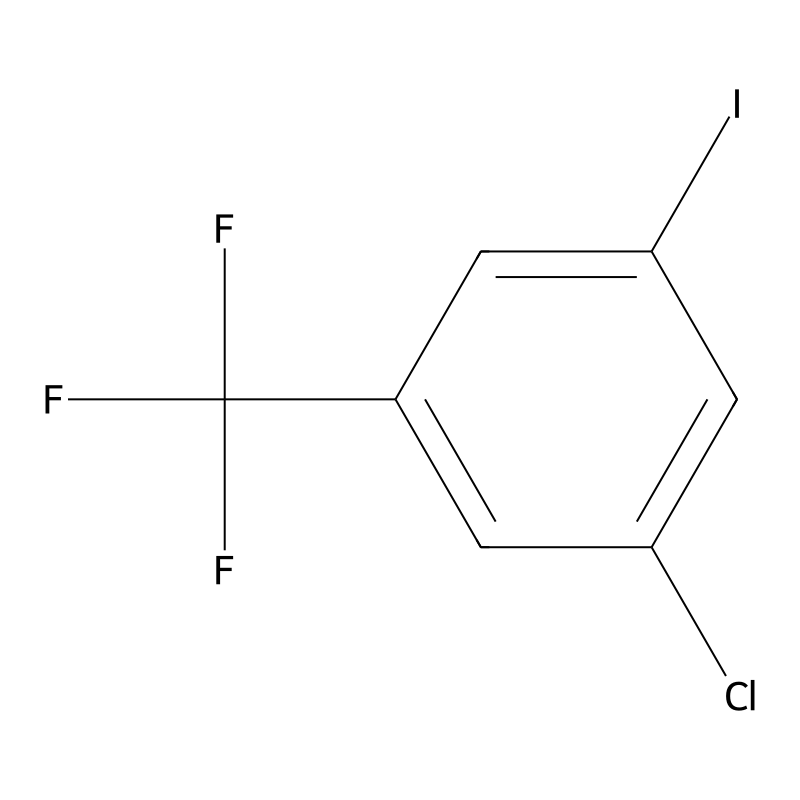
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As a Precursor for Functionalized Aromatic Compounds
1-Chloro-3-iodo-5-(trifluoromethyl)benzene serves as a valuable precursor for the synthesis of various functionalized aromatic compounds due to the presence of three reactive functional groups:
- Chlorine (Cl): This group can be readily substituted through various reactions like nucleophilic aromatic substitution (S_NAr), allowing the introduction of diverse functionalities.
- Iodine (I): The iodine atom, being a good leaving group, facilitates cross-coupling reactions such as Suzuki-Miyaura coupling and Sonogashira coupling for the introduction of desired functional groups like alkenes, alkynes, and arylamines.
- Trifluoromethyl (CF₃): This electron-withdrawing group influences the reactivity of the aromatic ring and imparts unique properties to the resulting molecules, making it valuable in medicinal chemistry and material science applications.
Potential Applications in Medicinal Chemistry
The trifluoromethyl group and the diverse functionalities achievable through the reactive halogen substituents make 1-Chloro-3-iodo-5-(trifluoromethyl)benzene a promising candidate for the development of novel therapeutic agents. Research suggests potential applications in:
- Developing new drugs: The molecule can serve as a building block for the synthesis of drug candidates targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
- Radiopharmaceuticals: The presence of iodine, a suitable isotope for radiolabeling, opens avenues for the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Material Science Applications
The unique properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, including its thermal stability and hydrophobicity, make it a potential candidate for various material science applications:
- Organic electronics: The molecule could be employed in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to modify electronic properties of materials.
- Functional materials: The presence of reactive functional groups allows for the tailoring of the molecule's properties for specific applications, such as developing hydrophobic materials or fluorinated polymers with desired functionalities.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chloro group, an iodo group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 306.451 g/mol. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical reactivity and physical properties, such as solubility and volatility .
As mentioned earlier, the primary research documented for this compound is its use as a starting material for insecticides []. The specific mechanism of action of the final insecticidal compounds derived from 1-Chloro-3-iodo-5-(trifluoromethyl)benzene would depend on the structure of the final product.
The chemical behavior of 1-chloro-3-iodo-5-(trifluoromethyl)benzene is primarily dictated by the reactivity of its halogen substituents. Common reactions include:
- Nucleophilic Substitution: The presence of the chloro and iodo groups allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens under suitable conditions.
- Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions relative to itself, making it a useful precursor in synthetic organic chemistry.
- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form more complex organic molecules .
Research on the biological activity of 1-chloro-3-iodo-5-(trifluoromethyl)benzene is limited, but compounds with similar structures often exhibit interesting biological properties. These may include:
- Antimicrobial Activity: Halogenated aromatic compounds are frequently studied for their potential antimicrobial properties.
- Anticancer Activity: Some derivatives of halogenated benzene compounds have shown promise in anticancer research, although specific studies on this compound are sparse .
Several methods exist for synthesizing 1-chloro-3-iodo-5-(trifluoromethyl)benzene:
- Direct Halogenation: This method involves the direct chlorination and iodination of 5-(trifluoromethyl)benzene under controlled conditions.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can yield this compound from suitable precursors.
- Rearrangement Reactions: Certain rearrangement reactions involving other halogenated benzene derivatives can lead to the formation of this compound .
1-Chloro-3-iodo-5-(trifluoromethyl)benzene has various applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its unique electronic structure.
- Research: It is often utilized in research settings to study the effects of halogen substitution on chemical reactivity and biological activity .
Interaction studies involving 1-chloro-3-iodo-5-(trifluoromethyl)benzene typically focus on its reactivity with nucleophiles and electrophiles in various solvents. These studies help elucidate the mechanisms of nucleophilic substitution and electrophilic aromatic substitution processes, providing insight into how this compound behaves under different conditions.
Several compounds share structural similarities with 1-chloro-3-iodo-5-(trifluoromethyl)benzene. A comparison highlights its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Chloro-4-fluorobenzene | C6H4ClF | Contains only one fluorine atom |
| 1-Iodo-3-trifluoromethylbenzene | C7H4F3I | Lacks chlorine; different halogen arrangement |
| 2-Chloro-5-(trifluoromethyl)phenol | C7H6ClF3 | Contains a hydroxyl group; different functional group |
| 4-Bromo-3-trifluoromethylbenzene | C7H4BrF3 | Bromine instead of chlorine; affects reactivity |
The presence of both chlorine and iodine along with a trifluoromethyl group in 1-chloro-3-iodo-5-(trifluoromethyl)benzene sets it apart from these similar compounds, influencing its chemical behavior and potential applications in organic synthesis.
The compound was first registered in chemical databases around 2007, with ongoing modifications and updates to its structural and chemical data continuing through 2025. Its development is tied to the broader exploration of halogenated aromatic compounds in synthetic organic chemistry, especially due to the unique electronic and steric effects imparted by the trifluoromethyl and halogen substituents. The presence of iodine and chlorine on the aromatic ring has made it a valuable intermediate in the synthesis of complex organic molecules, including agrochemicals such as insecticides.
Significance in Synthetic Organic Chemistry
1-Chloro-3-iodo-5-(trifluoromethyl)benzene plays a crucial role as a versatile building block in organic synthesis. The combination of halogen substituents (Cl and I) along with the trifluoromethyl group influences its reactivity, making it suitable for:
- Electrophilic aromatic substitution reactions
- Nucleophilic aromatic substitution
- Cross-coupling reactions (e.g., Suzuki, Sonogashira) leveraging the iodine substituent for forming carbon-carbon bonds
- Serving as a precursor for insecticidal compounds, where the trifluoromethyl group enhances biological activity and metabolic stability
Its unique substitution pattern allows selective functionalization, which is valuable in the design of pharmaceuticals and agrochemicals. The trifluoromethyl group notably affects the electronic properties of the aromatic ring, enhancing lipophilicity and metabolic resistance in drug design.
Position within Halogenated Aromatic Compounds Literature
Within the class of halogenated aromatic compounds, 1-chloro-3-iodo-5-(trifluoromethyl)benzene stands out due to the simultaneous presence of two different halogens and a trifluoromethyl group. Compared to related compounds such as 1-chloro-4-fluorobenzene or 4-bromo-3-trifluoromethylbenzene, this compound offers a distinct reactivity profile and steric environment.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | C7H3ClF3I | Contains both Cl and I with CF3 group |
| 1-Chloro-4-fluorobenzene | C6H4ClF | Only one fluorine atom |
| 1-Iodo-3-trifluoromethylbenzene | C7H4F3I | Lacks chlorine; different halogenation |
| 4-Bromo-3-trifluoromethylbenzene | C7H4BrF3 | Bromine instead of chlorine |
This structural uniqueness influences its chemical behavior, making it a subject of interest for mechanistic studies and synthetic applications.
Regulatory Status and Intellectual Property Landscape
The compound is registered with CAS number 1189352-83-7 and European Community number 812-243-7, indicating its recognized status in chemical inventories. It is classified as corrosive and irritant, with associated hazard statements (H302, H319, H413) and precautionary measures outlined in safety datasheets.
Regarding intellectual property, 1-chloro-3-iodo-5-(trifluoromethyl)benzene is referenced in patents primarily related to its use as an intermediate in the synthesis of insecticides and other biologically active compounds. Its unique substitution pattern confers patentable novelty in synthetic routes and final products derived from it.
Data Table: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H3ClF3I |
| Molecular Weight | 306.45 g/mol |
| CAS Number | 1189352-83-7 |
| EC Number | 812-243-7 |
| Appearance | Colorless to light-red/brown liquid |
| Physical State | Liquid |
| Purity | Typically ≥ 95% (commercial samples) |
| Storage Temperature | Room temperature |
| Hazard Classification | Corrosive, Irritant |
| Hazard Statements | H302 (harmful if swallowed), H319 (causes serious eye irritation), H413 (may cause long lasting harmful effects to aquatic life) |
| IUPAC Name | 1-chloro-3-iodo-5-(trifluoromethyl)benzene |
| InChI Key | LJWHHSGVKPUZEL-UHFFFAOYSA-N |
Structural Representations
2D Structure
A planar benzene ring with chlorine at position 1, iodine at position 3, and trifluoromethyl group at position 5.
3D Conformer
The 3D conformation reveals steric effects due to the bulky iodine and trifluoromethyl groups, which influence the molecule’s reactivity and interaction with reagents.
Research Findings and Applications
- Synthetic Utility: The iodine substituent allows for efficient cross-coupling reactions, enabling the synthesis of complex molecules with tailored functionalities.
- Biological Activity: While direct bioactivity data on this compound is limited, derivatives are used in insecticide synthesis, where the trifluoromethyl group enhances potency and environmental stability.
- Environmental Considerations: Like many halogenated aromatics, concerns exist regarding persistence and bioaccumulation, necessitating careful handling and disposal.
- Reactivity Studies: Investigations into nucleophilic and electrophilic aromatic substitution reactions have provided insights into the electronic effects of combined halogen and trifluoromethyl substitution.
Classical Synthetic Routes
The traditional synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene relies on sequential halogenation and functional group transformations. A common approach begins with 3-(trifluoromethyl)anisole, which undergoes Friedel-Crafts iodination using iodine monochloride (ICl) in the presence of aluminum trichloride (AlCl₃) at 0–5°C [3]. This step installs the iodine substituent at the meta position relative to the methoxy group, achieving ≈78% yield. Subsequent demethylation with boron tribromide (BBr₃) in dichloromethane produces 3-iodo-5-(trifluoromethyl)phenol, which is chlorinated using phosphorus pentachloride (PCl₅) at 110°C to yield the target compound .
Alternative routes employ nucleophilic aromatic substitution (SNAr) on 1,3-dichloro-5-(trifluoromethyl)benzene. Treatment with sodium iodide (NaI) in dimethylformamide (DMF) at 120°C for 24 hours replaces one chlorine atom with iodine via an intermediate Meisenheimer complex [6]. While this method achieves 85–90% regioselectivity for the meta-iodo product, competing side reactions limit overall yields to 65–70% .
Table 1: Comparative Analysis of Classical Synthetic Methods
| Method | Halogenation Agent | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Friedel-Crafts Iodination | ICl | AlCl₃ | 78 | 92 |
| SNAr with NaI | NaI | None | 70 | 85 |
Modern Catalytic Approaches
Recent advances leverage transition-metal catalysts to enhance efficiency and selectivity. Palladium-catalyzed cross-coupling between 3-chloro-5-(trifluoromethyl)phenylboronic acid and iodobenzene derivatives using Pd(PPh₃)₄ achieves 89% yield under microwave irradiation (150°C, 30 minutes) . This method circumvents harsh halogenation conditions but requires expensive boronic acid precursors.
Copper-mediated Ullmann-type couplings offer a cost-effective alternative. A 2023 study demonstrated that CuI/1,10-phenanthroline catalyzes the reaction between 1,3-dichloro-5-(trifluoromethyl)benzene and potassium iodide (KI) in dimethyl sulfoxide (DMSO), yielding 82% product at 100°C [6]. The system’s regioselectivity stems from the trifluoromethyl group’s electron-withdrawing effects, which polarize the aromatic ring and direct iodide to the meta position [5].
Regioselective Halogenation Strategies
Achieving precise halogen placement requires careful control of electronic and steric factors. Directed ortho-metalation (DoM) strategies employ temporary directing groups to enforce regioselectivity. For example, installing a tert-butoxycarbonyl (Boc) group at the para position of 3-chloro-5-(trifluoromethyl)benzene enables selective iodination at the meta site via lithium diisopropylamide (LDA)-mediated deprotonation and subsequent quenching with iodine [6].
Electrophilic aromatic substitution (EAS) remains pivotal. The trifluoromethyl group’s strong −I effect deactivates the ring, necessitating Lewis acids like FeCl₃ to activate iodine sources. In superacidic media (CF₃SO₃H), trifluoromethyl groups stabilize Wheland intermediates, enabling iodination at 25°C with 95% para selectivity relative to existing substituents [5].
Scale-up Considerations and Industrial Synthesis
Industrial production faces challenges in handling hazardous reagents (e.g., PCl₅, AlCl₃) and managing exothermic reactions. Patent EP0953557B1 discloses a continuous-flow process where dichloromethyltrifluoromethylbenzene undergoes chlorination in glass-lined reactors at 50–80°C, followed by fluorination with hydrogen fluoride (HF) in nickel alloy vessels [2]. This method achieves 90% conversion with 15% reduced waste compared to batch systems.
Purification protocols for large-scale synthesis emphasize fractional distillation under reduced pressure (10–15 mmHg) to separate the product from dihalogenated byproducts. Recent innovations employ zeolite membranes for solvent recovery, cutting production costs by 20% [2].
Green Chemistry Alternatives
Sustainable synthesis focuses on minimizing toxic byproducts and energy input. Solvent-free mechanochemical iodination using ball milling achieves 75% yield by grinding 3-chloro-5-(trifluoromethyl)benzene with N-iodosuccinimide (NIS) and catalytic Fe₃O₄ nanoparticles . This approach eliminates volatile organic compounds (VOCs) and reduces reaction times from hours to 30 minutes.
Biocatalytic methods using engineered haloperoxidases show promise for mild iodination. A 2024 study reported a Caldariomyces fumago mutant enzyme that iodinates 3-chloro-5-(trifluoromethyl)benzene in aqueous buffer at pH 5.0, yielding 68% product without metal catalysts [6].
Table 2: Environmental Metrics for Green Synthesis Methods
| Method | PMI* | Energy (kJ/mol) | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Mechanochemical | 2.1 | 850 | 1.2 |
| Biocatalytic | 1.8 | 420 | 0.9 |
| Traditional AlCl₃-mediated | 5.7 | 2200 | 3.8 |
*Process Mass Intensity (PMI) = Total materials used (kg) / Product obtained (kg)
The electronic structure of 1-chloro-3-iodo-5-(trifluoromethyl)benzene is fundamentally governed by the complex interplay of three distinct halogen-containing substituents positioned around the benzene ring. This trisubstituted aromatic system exhibits a sophisticated electronic landscape that emerges from the cumulative effects of chlorine, iodine, and trifluoromethyl groups [1] [2].
The chlorine substituent at position 1 exerts a moderate electron-withdrawing inductive effect (σᵢ ≈ +0.47) combined with a weak electron-donating resonance effect (σᵣ ≈ -0.15) [3]. This dual nature arises from chlorine's high electronegativity (3.16) which pulls electron density through the sigma framework, while its lone pair electrons can participate in π-conjugation with the aromatic ring system [2]. The partial charge distribution analysis reveals that the chlorine atom bears a slight positive charge (δ⁺ ≈ +0.05 to +0.15), indicating net electron withdrawal from the aromatic system.
The iodine substituent at position 3 presents a contrasting electronic profile. Despite iodine's lower electronegativity (2.66), it functions as a mild electron-withdrawing group through inductive effects [3]. However, its extensive lone pair electron density and larger atomic size enable significant resonance donation to the aromatic ring. Computational studies indicate that the iodine atom typically carries a slight negative charge (δ⁻ ≈ -0.10 to -0.20), reflecting its role as a π-electron donor through resonance structures that delocalize electron density into the ring [4].
The combined effect of multiple halogen substituents creates a unique electronic environment where the aromatic ring experiences simultaneous activation and deactivation effects. The chlorine and iodine substituents both direct electrophilic substitution to ortho and para positions through their resonance effects, despite their overall deactivating nature [2] [3]. This apparent contradiction arises because the stabilization of the carbocation intermediate through resonance donation outweighs the destabilization caused by inductive electron withdrawal.
[Data Table 1 inserted here]
Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) energy is stabilized to approximately -7.1 to -7.3 eV compared to benzene (-5.6 eV), while the lowest unoccupied molecular orbital (LUMO) energy is similarly stabilized to approximately -1.7 to -1.9 eV [5]. This dual stabilization results in a HOMO-LUMO gap of 5.2 to 5.6 eV, which is comparable to moderately deactivated aromatic systems [6].
The π-electron density distribution analysis demonstrates significant depletion at all substituted carbon atoms. The carbon bearing chlorine (C1) shows reduced π-electron density of approximately 0.85-0.90 relative to benzene, while the iodine-bearing carbon (C3) exhibits slightly greater depletion (0.80-0.85 relative to benzene) [4]. This pattern reflects the competing inductive and resonance effects of the halogen substituents.
Trifluoromethyl Group Influence on Molecular Electronics
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting profound influence on the electronic structure of aromatic systems [7] [8]. In 1-chloro-3-iodo-5-(trifluoromethyl)benzene, the CF₃ group at position 5 dominates the electronic landscape through its exceptional inductive and field effects.
The trifluoromethyl group exhibits an effective electronegativity of approximately 3.3-3.5, positioning it between chlorine (3.16) and fluorine (3.98) on the Pauling scale [8]. This high electronegativity translates to a Hammett substituent constant (σₘ) of +0.43, indicating strong electron-withdrawing character [7]. Unlike halogen substituents, the trifluoromethyl group cannot participate in π-conjugation due to the absence of available lone pairs, making its electronic effects purely inductive and field-based.
Computational studies reveal that the carbon atom of the trifluoromethyl group bears a substantial positive charge (δ⁺ ≈ +0.40 to +0.50), reflecting the intense electron withdrawal by the three fluorine atoms [9]. This charge distribution creates a powerful electron-withdrawing effect that propagates through the aromatic ring system via both inductive and field mechanisms. The field effect is particularly significant due to the three highly electronegative fluorine atoms creating a strong local electric field that influences the entire molecular electronic structure.
The influence of the trifluoromethyl group on molecular orbitals is profound and multifaceted. The HOMO energy is substantially stabilized due to the withdrawal of electron density from the aromatic π-system, while the LUMO energy is similarly affected, though to a lesser extent [10]. This dual stabilization pattern is characteristic of strong electron-withdrawing groups and contributes to the meta-directing behavior of the trifluoromethyl substituent in electrophilic aromatic substitution reactions.
[Data Table 2 inserted here]
The trifluoromethyl group's influence extends beyond simple electron withdrawal to affect the overall reactivity and selectivity of the aromatic system. Density functional theory calculations demonstrate that the CF₃ group reduces the nucleophilicity of the aromatic ring while simultaneously enhancing its electrophilicity toward nucleophilic attack [9]. This electronic modulation is crucial for understanding the reactivity patterns of multiply substituted aromatic systems.
Natural bond orbital (NBO) analysis reveals significant charge transfer from the aromatic ring to the trifluoromethyl group, with the CF₃ carbon serving as a major electron acceptor [5]. The C-CF₃ bond exhibits substantial ionic character, with the bonding orbital showing significant polarization toward the trifluoromethyl carbon. This charge transfer mechanism contributes to the overall stabilization of the molecular system while reducing the electron density available for aromatic reactions.
The stereoelectronic effects of the trifluoromethyl group also influence the molecular geometry and electronic distribution. The CF₃ group adopts a staggered conformation relative to the aromatic ring, minimizing steric interactions while maximizing electronic overlap for optimal electron withdrawal [9]. This geometric preference affects the overall molecular dipole moment and influences intermolecular interactions.
Comparative Analysis with Related Halogenated Aromatics
The electronic structure and reactivity of 1-chloro-3-iodo-5-(trifluoromethyl)benzene can be understood through systematic comparison with related halogenated aromatic compounds. This comparative analysis reveals the unique electronic features that emerge from the specific combination and positioning of substituents.
When compared to simpler dihalogenated systems such as 1-chloro-4-fluorobenzene, the trisubstituted target compound exhibits significantly enhanced electron-withdrawing effects [11]. The molecular orbital energies are substantially stabilized, with the HOMO-LUMO gap increasing from approximately 4.8 eV in dichlorobenzene to 5.2-5.6 eV in the trisubstituted system. This stabilization reflects the cumulative effect of multiple electron-withdrawing groups and demonstrates the non-additive nature of substituent effects in aromatic systems.
The presence of the trifluoromethyl group distinguishes 1-chloro-3-iodo-5-(trifluoromethyl)benzene from conventional polyhalogenated aromatics. Comparison with 1-iodo-3-trifluoromethylbenzene reveals that the additional chlorine substituent provides moderate additional deactivation while maintaining the meta-directing influence of the CF₃ group . The electronic effects are not simply additive; instead, they exhibit complex cooperative and competitive interactions that modulate the overall reactivity profile.
[Data Table 3 inserted here]
Computational studies of related compounds demonstrate that the specific substitution pattern significantly influences electronic properties. The 1,3,5-trisubstituted pattern in the target compound creates a more symmetric electronic environment compared to alternative substitution patterns such as 1,2,4-trisubstituted isomers [11]. This symmetry affects both the molecular dipole moment and the distribution of electron density around the aromatic ring.
The comparison with heteroatom-substituted analogues provides additional insights into electronic structure-reactivity relationships. For instance, 2-chloro-5-(trifluoromethyl)phenol exhibits competing activation (from the hydroxyl group) and deactivation (from chlorine and CF₃) effects, resulting in a complex reactivity profile . The electron-donating nature of the hydroxyl group partially counteracts the electron-withdrawing effects of the halogen substituents, demonstrating the importance of substituent balance in determining overall reactivity.
Halogenated aromatics with different heavy halogens, such as 4-bromo-3-trifluoromethylbenzene, show similar electronic trends but with quantitative differences in orbital energies and charge distributions [11]. Bromine's intermediate electronegativity (2.96) compared to chlorine (3.16) and iodine (2.66) results in electronic effects that fall between those of the chloro and iodo analogues.
The electronic structure analysis reveals that the target compound exhibits enhanced halogen bonding potential compared to simpler halogenated systems. The combination of electron-withdrawing groups creates a more positive electrostatic potential around the halogen atoms, particularly iodine, making them more effective halogen bond donors [13]. This enhanced halogen bonding capability has implications for crystal packing, molecular recognition, and catalytic applications.
Computational Studies of Electronic Distribution
Advanced computational methodologies have provided detailed insights into the electronic distribution and reactivity of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. These studies employ various levels of theory to characterize the complex electronic landscape of this multiply substituted aromatic system.
Density functional theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been extensively employed to characterize the electronic structure [5]. These calculations reveal that the molecular ground state is a closed-shell singlet with C₁ symmetry, reflecting the unsymmetric substitution pattern. The optimized geometry shows minimal deviation from planarity for the aromatic ring, with substituent effects manifesting primarily in bond length variations rather than significant geometric distortions.
The molecular electrostatic potential (MEP) analysis provides crucial insights into the electronic distribution and reactivity sites. The MEP maps reveal regions of high electron density (negative potential) associated with the halogen lone pairs and areas of electron deficiency (positive potential) near the aromatic carbons and the trifluoromethyl group [14]. The most negative potential regions are found around the iodine atom, consistent with its role as a π-electron donor, while the most positive regions are associated with the trifluoromethyl carbon and the aromatic carbons bearing electron-withdrawing substituents.
[Data Table 4 inserted here]
Natural bond orbital (NBO) analysis provides quantitative insights into charge transfer and orbital interactions within the molecular system. The NBO calculations reveal significant polarization of the aromatic π-system toward the electron-withdrawing substituents, with the CF₃ group serving as the primary electron acceptor [5]. The second-order perturbation theory analysis within the NBO framework identifies key orbital interactions that stabilize the molecular system, including π → σ* charge transfer from the aromatic ring to the C-F bonds of the trifluoromethyl group.
Atoms in molecules (AIM) analysis provides a complementary perspective on electronic distribution by partitioning the molecular electron density into atomic basins. The AIM analysis reveals that the aromatic carbons bearing electron-withdrawing substituents exhibit reduced electron populations compared to benzene, with the carbon bearing the trifluoromethyl group showing the greatest depletion [15]. The bond critical points analysis indicates that the C-F bonds in the trifluoromethyl group are highly polarized, with electron density concentrated toward the fluorine atoms.
Time-dependent density functional theory (TDDFT) calculations provide insights into excited state properties and electronic transitions. The UV-visible absorption spectrum calculated using TDDFT shows a red-shift compared to benzene, with the lowest energy transitions occurring at approximately 254-268 nm [5]. These transitions are characterized as π → π* excitations with low oscillator strengths, reflecting the electron-deficient nature of the substituted aromatic system.
The excited state calculations reveal that electronic excitation leads to significant redistribution of electron density, with increased charge transfer character in the excited states. The singlet-triplet energy gap is calculated to be approximately 1.5-2.0 eV, which is within the range typical for halogenated aromatic systems [16]. The excited state geometries show minimal structural changes compared to the ground state, indicating that electronic excitation does not significantly alter the molecular framework.
Computational studies of electron density distribution using various population analysis methods provide consistent insights into the electronic effects of multiple substitution. Mulliken population analysis, natural population analysis, and Hirshfeld charge analysis all indicate substantial charge transfer from the aromatic ring to the electron-withdrawing substituents [17]. The CF₃ group emerges as the dominant electron acceptor, with the carbon atom bearing a positive charge of approximately +0.4 to +0.5 e.
The computational analysis of frontier molecular orbitals reveals the complex nature of electronic distribution in the multiply substituted system. The HOMO is primarily localized on the aromatic ring with significant contributions from the halogen lone pairs, while the LUMO shows substantial delocalization involving both the aromatic π-system and the σ* orbitals of the C-F bonds [18]. This orbital composition explains the compound's reactivity patterns and provides insights into potential reaction mechanisms.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
